molecular formula C4H5F2NO2 B2701549 4-(Difluoromethyl)-1,3-oxazolidin-2-one CAS No. 1781506-68-0

4-(Difluoromethyl)-1,3-oxazolidin-2-one

Cat. No.: B2701549
CAS No.: 1781506-68-0
M. Wt: 137.086
InChI Key: KPGYPWXVADQHRR-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-1,3-oxazolidin-2-one (CAS 2059155-02-9) is a versatile chiral oxazolidinone derivative that serves as a critical synthetic intermediate and building block in medicinal chemistry and organic synthesis. The compound features a five-membered oxazolidinone ring system with a difluoromethyl group (-CHF2) at the 4-position, a key structural motif that provides unique electronic properties and metabolic stability for drug discovery efforts . The strong electron-withdrawing nature of the fluorine atoms influences the electron density distribution throughout the molecule, making this compound a valuable precursor for the development of biologically active molecules .This compound is prominently featured in advanced pharmaceutical research, particularly as a key component in the synthesis of PI3K inhibitors investigated for the treatment of various cancers . Furthermore, its (4S)-enantiomer is specifically utilized in patented syntheses of complex heterocyclic compounds, including benzoxazepin oxazolidinone derivatives, which are studied as potential therapeutic agents . The stereochemical configuration at the chiral center is crucial for its interactions with biological targets, highlighting its importance in asymmetric synthesis and the development of targeted therapies .As a specialized building block, this compound enables researchers to incorporate the difluoromethyl-oxazolidinone motif into larger, more complex molecular architectures. Its application spans the development of novel anticancer agents and other targeted therapies, underlining its significant value in a research setting . This product is offered for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(difluoromethyl)-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2NO2/c5-3(6)2-1-9-4(8)7-2/h2-3H,1H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGYPWXVADQHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Difluoromethyl 1,3 Oxazolidin 2 One and Analogues

De Novo Synthesis Strategies for the 1,3-Oxazolidin-2-one Core with Difluoromethylation

De novo synthesis provides flexible access to the core oxazolidinone structure, allowing for the incorporation of the difluoromethyl group at an early stage. These methods build the heterocyclic ring from acyclic precursors.

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. An effective method for synthesizing difluoromethylated oxazolidin-2-imines, close analogues of oxazolidinones, has been developed using a three-component tandem reaction. rsc.orgnih.gov This process involves the reaction of aryl allylamines, a difluoromethylating agent such as 2-BTSO2CF2H (where BT is benzothiazole), and isocyanates. rsc.orgnih.gov

The reaction is typically promoted by a ruthenium-based photocatalyst, which, upon irradiation with visible light, initiates a radical process. nih.gov A difluoromethyl radical is generated and adds to the aryl allylamine. nih.gov This is followed by an intramolecular cyclization and reaction with an isocyanate to form the final difluoromethylated oxazolidin-2-imine product in a single pot. nih.govrsc.org The methodology demonstrates good functional group tolerance and proceeds under gentle conditions, making it a valuable strategy in medicinal chemistry. rsc.orgrsc.org

Aryl Allylamine SubstituentIsocyanateYield (%)
4-MePhenyl81
4-OMePhenyl85
4-FPhenyl78
4-ClPhenyl75
H4-Chlorophenyl72
H4-Methoxyphenyl79
This table presents a selection of yields for the visible-light promoted synthesis of various difluoromethylated oxazolidin-2-imines, adapted from reported research findings. rsc.org

The cyclization of functionalized precursors is a fundamental approach to heterocyclic synthesis. While palladium-catalyzed reactions of allyl carbamates are known routes to oxazolidinones, these reactions can sometimes be challenging as certain conditions may promote unwanted side reactions. researchgate.net The general strategy involves an intramolecular attack of the nitrogen atom onto the activated allyl group, leading to the formation of the five-membered ring. Incorporating a difluoromethyl group into the allyl precursor allows for the direct synthesis of 4-(difluoromethyl)-1,3-oxazolidin-2-one.

Palladium-catalyzed carbonylation reactions provide a direct and efficient method for constructing the oxazolidinone ring from readily available starting materials. nih.gov A highly effective approach is the oxidative carbonylation of β-amino alcohols. researchgate.net In this process, a β-amino alcohol is treated with carbon monoxide in the presence of a palladium catalyst, such as PdI2/KI, and an oxidant (often air or pure oxygen). researchgate.netcnr.it

The reaction is believed to proceed through the formation of a carbamoyl-palladium intermediate, which then undergoes intramolecular nucleophilic attack by the hydroxyl group to yield the cyclic oxazolidinone product. cnr.it This method has been shown to be highly efficient, with high catalytic turnover numbers. nih.gov To synthesize this compound via this route, 1-amino-3,3-difluoropropan-2-ol would serve as the required precursor.

β-Amino AlcoholCatalyst SystemConditionsYield (%)
2-Amino-1-phenylethanolPdI2/KI100 °C, 20 atm CO/air81 researchgate.net
(S)-2-Amino-3-methyl-1-butanolPdI2/KI100 °C, 20 atm CO/air99 researchgate.net
2-Amino-1-propanolPdI2/KI100 °C, 20 atm CO/air98 researchgate.net
2-AminoethanolPdI2/KI100 °C, 20 atm CO/air95 researchgate.net
This table showcases the efficiency of the palladium-catalyzed oxidative carbonylation for synthesizing various oxazolidin-2-ones from β-amino alcohols. researchgate.net

The cycloaddition of epoxides with isocyanates is a well-established and atom-economical route to 1,3-oxazolidin-2-ones. beilstein-journals.orgresearchgate.net This reaction can be catalyzed by a variety of systems, including Lewis acids and organocatalysts. researchgate.netorganic-chemistry.org For the synthesis of the target compound, 2-(difluoromethyl)oxirane (B1471456) would be the key starting material.

The reaction mechanism involves the activation of the epoxide by a catalyst, followed by nucleophilic attack from the isocyanate. Subsequent ring-closing forms the oxazolidinone ring. whiterose.ac.uk Catalyst systems such as aluminum or chromium salphen/salen complexes and tetraarylphosphonium salts have been shown to be highly efficient. researchgate.netorganic-chemistry.orgwhiterose.ac.uk The choice of catalyst can influence reaction conditions and efficiency, with some systems allowing for lower catalyst loadings and shorter reaction times. whiterose.ac.uk The regiochemistry of the epoxide ring-opening is a critical factor, which is controlled by the substrate's electronic and steric properties. researchgate.net

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
Chromium(salphen) complex1.5804up to 90 whiterose.ac.uk
Aluminum(heteroscorpionate) complex / TBAB58024Moderate to Excellent researchgate.net
Tetraarylphosphonium salt (TAPS)---Good to Excellent organic-chemistry.org
This table compares different catalyst systems for the synthesis of oxazolidinones from epoxides and isocyanates.

Stereoselective and Enantioselective Synthetic Approaches

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective methods for synthesizing this compound is of paramount importance.

Asymmetric catalysis offers the most elegant and efficient means to produce enantiomerically pure compounds. A notable strategy for the enantioselective synthesis of a difluoromethyl oxazolidinone involves an oxime ether-directed asymmetric transfer hydrogenation. researchgate.net In this approach, a difluoromethylated α-methoxyimino-β-keto ester is subjected to transfer hydrogenation using a Noyori-Ikariya catalyst, such as RuCl(p-cymene)[(S,S)-Ts-DPEN]. This step establishes the crucial stereocenter with high enantioselectivity. The resulting amino alcohol precursor is then cyclized to form the desired chiral oxazolidinone. researchgate.net

Other asymmetric strategies focus on creating the chiral backbone before cyclization. For instance, the catalytic enantioselective addition of α,α-difluoroenolates to aldehydes, using copper(II) triflate and a chiral bisoxazoline ligand, can produce chiral difluorinated hydroxy compounds that are precursors to the target oxazolidinone. acs.org Additionally, methods combining an asymmetric aldol (B89426) reaction with a modified Curtius rearrangement provide an effective pathway to enantiomerically enriched 4,5-disubstituted oxazolidin-2-ones, a strategy that can be adapted for difluoromethylated analogues. nih.gov The use of chiral auxiliaries, such as Evans' oxazolidinones, is another powerful tool for directing asymmetric alkylations to build the necessary stereocenters prior to forming the final heterocyclic ring. sigmaaldrich.comrsc.org

Precursor TypeCatalytic System / MethodKey TransformationStereoselectivity
α-Methoxyimino-β-keto esterNoyori-Ikariya Ru-catalystAsymmetric Transfer HydrogenationExcellent enantioselectivity researchgate.net
Aldehyde + DifluoroenolateCu(II) triflate / Bisoxazoline ligandAsymmetric Aldol ReactionHigh ee acs.org
Aldehyde + EnolateProline-derived catalystAsymmetric Aldol ReactionHigh dr and ee nih.gov
This table summarizes key asymmetric strategies for accessing chiral precursors for or synthesizing chiral oxazolidinones.

Asymmetric Catalysis in Oxazolidinone Formation

Chiral Lewis Acid-Catalyzed Cyclizations

Chiral Lewis acid catalysis has emerged as a powerful tool for the enantioselective construction of heterocyclic compounds, including oxazolidinones. These catalysts, typically complexes of metal ions with chiral ligands, can activate substrates and control the stereochemical outcome of cyclization reactions. While a direct chiral Lewis acid-catalyzed synthesis of this compound is not extensively documented, analogous transformations provide a conceptual framework.

One relevant approach involves the asymmetric Norrish Type II cyclization of α-oxoamides. This photochemical reaction proceeds via the formation of a 1,4-biradical intermediate, which can cyclize to form an oxazolidinone. The use of a chiral Lewis acid, such as a scandium-N,N'-dioxide complex, can induce enantioselectivity in the protonation of an enol intermediate, thereby controlling the stereochemistry of the final product. The reaction of an N-acylamino ketone, for instance, can be directed to form a specific enantiomer of a 4-substituted oxazolidinone. Although not yet applied to difluoromethylated substrates, this method holds promise for the asymmetric synthesis of this compound, given a suitable difluoromethylated α-oxoamide precursor.

The general mechanism for a Lewis acid-catalyzed cyclization to form a 4-substituted oxazolidinone can be envisioned as follows:

StepDescription
1. CoordinationThe Lewis acid coordinates to a carbonyl group of the acyclic precursor, enhancing its electrophilicity and fixing its conformation.
2. Intramolecular AttackA nucleophilic group within the molecule attacks the activated carbonyl, initiating the cyclization.
3. StereocontrolThe chiral environment created by the Lewis acid-ligand complex directs the approach of the nucleophile, leading to the formation of a specific stereoisomer.
4. Product ReleaseThe cyclic product dissociates from the Lewis acid, regenerating the catalyst for the next cycle.

This strategy's applicability to the synthesis of this compound would depend on the development of a suitable acyclic precursor and the identification of a chiral Lewis acid system capable of effectively controlling the stereochemistry of the difluoromethyl-bearing stereocenter.

Organocatalytic Methods

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical transformations, offers a complementary approach to metal-based catalysis, often with advantages in terms of cost, toxicity, and environmental impact. Various organocatalytic strategies have been developed for the synthesis of heterocyclic compounds, including oxazolidinones.

One such strategy involves the domino reaction of γ-hydroxyenones with N-Boc ketimines derived from pyrazolin-5-ones, catalyzed by a hydroquinine-derived bifunctional squaramide. This cascade process, involving a hemiaminal formation followed by an aza-Michael addition, generates spirooxazolidine structures with high enantioselectivity. rsc.orgnih.gov While this specific example leads to a more complex scaffold, the underlying principle of an organocatalyzed intramolecular cyclization is applicable.

For the synthesis of a simpler 4-substituted oxazolidinone, a potential organocatalytic route could involve the asymmetric intramolecular oxyamination of an alkene. Chiral organocatalysts, such as phosphoric acids or thioureas, could activate the substrate and facilitate the cyclization of a carbamate-containing alkene. For instance, an appropriately designed difluoromethylated allylic carbamate (B1207046) could undergo an enantioselective intramolecular cyclization catalyzed by a chiral Brønsted acid.

The general principle of such an organocatalytic cyclization is outlined below:

Catalyst TypeActivation ModePotential Substrate for 4-(CHF2)-oxazolidin-2-one
Chiral Brønsted AcidProtonation of a functional group to enhance electrophilicity or activation of a nucleophile through hydrogen bonding.A difluoromethyl-substituted allylic alcohol that is converted to a carbamate in situ.
Chiral Lewis BaseActivation of the substrate through the formation of a reactive intermediate (e.g., an enamine or a dienamine).An α,β-unsaturated aldehyde bearing a difluoromethyl group and a tethered carbamate.
Bifunctional CatalystSimultaneous activation of both the nucleophilic and electrophilic partners.A substrate containing both a nucleophilic carbamate and an electrophilic center, with functional groups amenable to hydrogen bonding.

The successful application of organocatalysis to the synthesis of this compound hinges on the design of a suitable substrate and the identification of a catalyst that can effectively control the stereochemistry of the cyclization.

Biocatalytic Strategies for Enantioenriched Oxazolidinones

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign approach to the synthesis of chiral molecules. Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity, making them ideal catalysts for the synthesis of complex pharmaceutical intermediates.

Enzymatic C(sp³)-H Amination

A particularly innovative biocatalytic approach to oxazolidinones is the intramolecular C(sp³)-H amination of carbamate derivatives. nih.gov This reaction, which is challenging to achieve with conventional chemical catalysts, can be effected by engineered heme proteins, such as variants of cytochrome P450 and myoglobin (B1173299). nih.gov These enzymes can activate a nitrogen source, typically derived from a carbamate, and insert it into a C-H bond within the same molecule to form the oxazolidinone ring.

The catalytic cycle is believed to involve the generation of a highly reactive iron-nitrene intermediate within the enzyme's active site. This intermediate then abstracts a hydrogen atom from a C-H bond, followed by radical rebound to form the new C-N bond and complete the cyclization. The chiral environment of the enzyme's active site dictates the stereochemical outcome of the reaction, leading to the formation of a single enantiomer of the product.

Engineered myoglobin variants have been shown to catalyze the intramolecular C-H amidation of N-acyloxyamides to produce a range of enantioenriched 2-oxazolidinones with high yields and excellent enantioselectivity. nih.gov The substrate scope of this transformation is broad, accommodating various substituents on the carbamate precursor. While the direct amination of a substrate leading to this compound has not been explicitly reported, the tolerance of these enzymes to diverse functional groups suggests that a suitably designed difluoromethylated precursor could be a viable substrate.

Enzyme SystemNitrene PrecursorKey Advantages
Engineered Cytochrome P450CarbonazidatesHigh atom economy (N₂ as byproduct), can functionalize strong C-H bonds.
Engineered MyoglobinN-acyloxyamidesHigh enantioselectivity, broad substrate scope, operates under mild conditions.
Halohydrin Dehalogenase-Mediated Epoxide Ring-Opening

Halohydrin dehalogenases (HHDHs) are versatile enzymes that can catalyze the ring-opening of epoxides with a variety of nucleophiles, including cyanate (B1221674). rug.nlresearchgate.net This reaction provides a powerful method for the synthesis of chiral β-substituted alcohols and their derivatives, including oxazolidinones. rug.nlresearchgate.net

The process can be designed as a dynamic kinetic resolution, where a racemic epoxide is converted into a single enantiomer of the oxazolidinone product. In this scenario, the HHDH catalyzes both the enantioselective ring-opening of one enantiomer of the epoxide with cyanate and the racemization of the remaining epoxide, allowing for a theoretical yield of 100% of the desired enantiomerically pure product.

The mechanism involves the nucleophilic attack of cyanate on one of the carbon atoms of the epoxide ring, which is activated by the enzyme. The regioselectivity of the attack (at the terminal or internal carbon) and the enantioselectivity are controlled by the architecture of the enzyme's active site. For terminal epoxides, this reaction typically leads to the formation of 5-substituted oxazolidinones. However, with appropriately substituted epoxides, the synthesis of 4-substituted analogues is also feasible.

The synthesis of this compound via this method would require a difluoromethyl-substituted epoxide as the starting material. The success of this approach would depend on the ability of an HHDH to accept this fluorinated substrate and to control the regio- and enantioselectivity of the ring-opening with cyanate. Protein engineering could be employed to tailor the enzyme's properties for this specific transformation.

Chiral Auxiliary-Mediated Synthesis of Oxazolidinones

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This is a robust and widely used strategy for asymmetric synthesis.

Applications of Evans Oxazolidinones and Their Cleavage Methodologies

Among the most successful and widely used chiral auxiliaries are the Evans oxazolidinones. wikipedia.org These auxiliaries are typically derived from readily available amino acids and can be acylated to form N-acyl oxazolidinones. The chiral environment provided by the auxiliary then directs the stereoselective functionalization of the acyl group, for example, in aldol reactions, alkylations, and Michael additions. wikipedia.org

The synthesis of fluorinated compounds, including those with a difluoromethyl group, has been achieved using Evans-type auxiliaries. For instance, the asymmetric trifluoromethylation and perfluoroalkylation of N-acyloxazolidinones have been accomplished via a ruthenium-catalyzed radical addition to zirconium enolates. This method provides good yields and diastereoselectivity.

A key step in any chiral auxiliary-based synthesis is the removal of the auxiliary from the product. For Evans oxazolidinones, a variety of cleavage methods have been developed to yield different functional groups, such as carboxylic acids, alcohols, aldehydes, and amides.

A common and effective method for cleaving the auxiliary to generate the corresponding carboxylic acid is the use of lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂). researchgate.netuq.edu.auresearchgate.net The hydroperoxide anion, formed in situ, selectively attacks the exocyclic carbonyl group of the N-acyl oxazolidinone, leading to the formation of the desired carboxylic acid and the recovery of the chiral auxiliary. uq.edu.auresearchgate.net It is important to note that the use of LiOH alone can lead to endocyclic cleavage and destruction of the auxiliary. uq.edu.auresearchgate.net

Cleavage ReagentProduct Functional Group
LiOH / H₂O₂Carboxylic Acid
LiBH₄ or LiAlH₄Primary Alcohol
LiAlH(OtBu)₃Aldehyde
Mg(OMe)₂ or Ti(OPr)₄ / BenzylamineAmide
LiSEtThioester

The choice of cleavage conditions can be influenced by the nature of the substituents on the acyl group. For substrates with sensitive functional groups, milder cleavage conditions may be required. The presence of the difluoromethyl group is not expected to significantly interfere with standard cleavage protocols, allowing for the versatile application of Evans auxiliaries in the synthesis of this compound and its precursors.

Introduction of the Difluoromethyl Moiety via Radical Chemistry

Radical difluoromethylation has emerged as a powerful tool for the construction of C-CF2H bonds under mild conditions, offering an alternative to traditional nucleophilic and electrophilic methods.

Photoredox Catalysis for Difluoromethylation

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical species under gentle conditions. This strategy has been successfully applied to the difluoromethylation of various organic substrates. rsc.orgnih.gov In a typical photoredox cycle, a photocatalyst, upon irradiation with visible light, becomes excited and can then engage in a single-electron transfer (SET) with a suitable difluoromethyl radical precursor. This generates a difluoromethyl radical (•CF2H), which can then add to a substrate.

While direct photoredox-catalyzed difluoromethylation of the oxazolidinone core itself is not extensively documented, the strategy has been widely used for the C-H difluoromethylation of heterocycles. For instance, inexpensive organic dyes like rose bengal have been used as photocatalysts with sodium difluoromethanesulfinate (CF2HSO2Na) as the •CF2H radical source and molecular oxygen as a green oxidant. nih.gov This approach obviates the need for pre-functionalized substrates and harsh reaction conditions. The general mechanism involves the excited photocatalyst oxidizing the difluoromethyl precursor to generate the •CF2H radical, which then adds to the heterocyclic substrate.

The application of this methodology to chiral auxiliaries like oxazolidinones would likely involve the difluoromethylation of an N-acyl side chain. The enantioselectivity of such a reaction would be a key challenge, potentially controlled by the chiral environment of the oxazolidinone auxiliary.

Radical Addition to Metal Enolates

The radical addition to metal enolates offers a powerful method for the stereoselective formation of carbon-carbon bonds. This has been particularly successful in the context of N-acyl oxazolidinones, which serve as excellent chiral auxiliaries. While much of the research has focused on trifluoromethylation, the principles are applicable to difluoromethylation.

A notable example is the ruthenium-catalyzed radical addition of perfluoroalkyl iodides to zirconium enolates of N-acyl oxazolidinones. nih.govnih.gov In this process, a ruthenium catalyst facilitates the generation of a perfluoroalkyl radical, which then adds to the zirconium enolate. The stereochemical outcome is controlled by the chiral oxazolidinone auxiliary.

EntryN-Acyl Oxazolidinone SubstratePerfluoroalkyl IodideYield (%)Diastereomeric Ratio
1N-propanoyl-4-benzyloxazolidin-2-onen-C3F7I86>20:1
2N-isovaleryl-4-benzyloxazolidin-2-onen-C3F7I91>20:1
3N-phenylacetyl-4-benzyloxazolidin-2-onen-C3F7I75>20:1
4N-propanoyl-4-benzyloxazolidin-2-oneCF3I82>20:1

Table 1: Examples of Ru-catalyzed radical perfluoroalkylation of N-acyl oxazolidinones via zirconium enolates. Data extrapolated from analogous reactions in the literature. nih.gov

Adapting this methodology to difluoromethylation would likely involve the use of a suitable difluoromethyl radical precursor, such as difluoromethyl iodide (HCF2I), in conjunction with a transition metal catalyst to facilitate the radical addition to the metal enolate of an appropriate N-acyl oxazolidinone.

Electrophilic and Nucleophilic Difluoromethylation Strategies

Both electrophilic and nucleophilic difluoromethylation reagents have been developed for the introduction of the CF2H group. Nucleophilic difluoromethylation often involves reagents that can deliver a difluoromethyl anion equivalent (e.g., TMSCF2H) to an electrophilic substrate. Conversely, electrophilic difluoromethylation reagents deliver a difluoromethyl cation equivalent to a nucleophilic substrate.

The synthesis of chiral difluoromethylated compounds can be achieved through the reaction of nucleophilic difluoromethylating agents with chiral electrophiles. For instance, the addition of a (phenylsulfonyl)difluoromethyl anion to a chiral N-tert-butanesulfinimine provides access to chiral difluoromethylated amines with high diastereoselectivity. cas.cn These amines are precursors to difluoromethylated amino alcohols, which can then be cyclized to form 4-(difluoromethyl)-1,3-oxazolidin-2-ones.

A direct enantioselective synthesis of a difluoromethyl oxazolidinone has been reported featuring an oxime ether-directed asymmetric transfer hydrogenation as a key step. researchgate.net This highlights a strategy where the difluoromethyl group is introduced early in the synthetic sequence, followed by the stereoselective formation of the amino alcohol precursor to the oxazolidinone.

Furthermore, reagents like diethyl difluoromethylphosphonate can serve as a source of the difluoromethyl anion for nucleophilic addition to carbonyl compounds, yielding difluoromethylated alcohols. nih.gov

Heterogeneous and Homogeneous Catalysis in Oxazolidinone Synthesis

Catalytic methods for the synthesis of the oxazolidinone ring itself offer advantages in terms of efficiency and sustainability.

Metal-Catalyzed Cycloaddition Reactions (e.g., CO2 and Epoxides)

The cycloaddition of carbon dioxide with epoxides is an atom-economical and environmentally attractive route to the synthesis of five-membered cyclic carbonates, which can be subsequently converted to oxazolidinones. Alternatively, direct cycloaddition of CO2 to aziridines or propargylamines can afford oxazolidinones. A variety of homogeneous and heterogeneous catalysts have been developed for these transformations.

Metal-organic frameworks (MOFs) have been explored as heterogeneous catalysts for the synthesis of oxazolidinones from CO2 and propargylamines. rsc.org These materials offer high surface area and tunable active sites. Similarly, ionic liquids, sometimes bearing metal centers, have been shown to effectively catalyze the cycloaddition of CO2 to epoxides. rsc.org

The synthesis of oxazolidinones from propargylic alcohols and primary amines with CO2 can be catalyzed by silver salts, such as silver acetate, under solvent-free conditions.

CatalystSubstratesConditionsYield (%)
Ionic Liquid [BMIM]Cl/ZnCl2Phenyl Glycidyl Ether, CO280 °C, 7.7 MPa98 (cyclic carbonate)
AgOAcPropargyl alcohol, Aniline, CO2120 °C, 8 MPa92
Cu-MOFPropargylamine, CO2Room Temp, 1 MPa95

Table 2: Examples of Metal-Catalyzed Cycloaddition Reactions for the Synthesis of Oxazolidinone Precursors and Analogues. rsc.orgrsc.org

To synthesize this compound via this route, a difluoromethyl-substituted epoxide would be a required starting material. The catalytic cycloaddition would then form the corresponding difluoromethyl-substituted cyclic carbonate, which could be converted to the target oxazolidinone.

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates, improving yields, and enhancing product purity. The synthesis of 4-substituted oxazolidin-2-ones from β-amino alcohols can be significantly improved using microwave irradiation. nih.govresearchgate.net

In this method, a β-amino alcohol is treated with a carbonyl source, such as diethyl carbonate, in the presence of a base. Under microwave irradiation, the reaction times are dramatically reduced from several hours to just a few minutes, and the yields are often improved compared to conventional heating. nih.gov

Amino AlcoholCarbonyl SourceConditionsTime (min)Yield (%)
(S)-PhenylalaninolDiethyl Carbonate135 °C, 150 W1592
(S)-PhenylglycinolDiethyl Carbonate130 °C, 150 W1594
(S)-ValinolDiethyl Carbonate125 °C, 150 W2090

Table 3: Microwave-Assisted Synthesis of 4-Substituted Oxazolidin-2-ones. nih.gov

Green Chemistry Approaches in Oxazolidinone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically important scaffolds like oxazolidinones to minimize environmental impact and enhance sustainability. These approaches focus on developing atom-economical reactions, utilizing renewable feedstocks, employing safer solvents, and designing energy-efficient processes. Key green strategies in oxazolidinone synthesis include the utilization of carbon dioxide as a C1 building block, biocatalysis, microwave-assisted reactions, and the use of environmentally benign solvent systems.

One of the most prominent green strategies is the synthesis of oxazolidinones from the cycloaddition of carbon dioxide (CO₂) and aziridines. whiterose.ac.uk This method is highly atom-economical, as it incorporates the entire CO₂ molecule into the final product. whiterose.ac.ukingentaconnect.com Various catalytic systems have been developed to facilitate this transformation under milder conditions. For instance, an aluminium(salphen) complex has been shown to catalyze the coupling of CO₂ and aziridines at 50-100 °C and 1-10 bar pressure in solvent-free conditions. nih.gov This reusable aluminum-based catalyst demonstrates high regioselectivity and is scalable. nih.gov Organocatalysis has also emerged as a powerful, environmentally benign alternative to metal catalysts. whiterose.ac.uk Polystyrene-supported catalysts have been used for the continuous flow synthesis of oxazolidinones from epoxy amines and CO₂, showcasing high recyclability and stability. rsc.org A biocompatible catalyst derived from the natural alkaloid (+)-cinchonine has been developed for the cycloaddition of CO₂ to N-alkyl aziridines at room temperature and atmospheric pressure, eliminating the need for specialized high-pressure equipment. nih.gov

Biocatalysis offers a highly selective and environmentally friendly route to chiral oxazolidinones. Enzymes operate under mild conditions, typically in aqueous media, reducing the need for harsh reagents and organic solvents. Halohydrin dehalogenases (HHDHs) have been engineered to catalyze the synthesis of oxazolidinones from epoxides and cyanate. chemistryviews.org Through protein engineering, mutant enzymes have been developed with improved catalytic efficiency and enantioselectivity, enabling the gram-scale synthesis of chiral products like the muscle relaxant metaxalone (B1676338) with high enantiomeric excess (98% ee). chemistryviews.org This biocatalytic approach has also been applied to construct spiro-oxazolidinones through the ring expansion of spiro-epoxides, demonstrating good substrate generality and applicability to large-scale synthesis. acs.org

Microwave-assisted organic synthesis (MAOS) has been recognized as a sustainable and compelling tool in synthetic chemistry, offering advantages such as rapid heating, shorter reaction times, and cleaner reaction profiles. acs.orgontosight.ai This technology has been successfully applied to the synthesis of 4-substituted oxazolidinone chiral auxiliaries from amino alcohols and diethyl carbonate, significantly reducing reaction times compared to conventional heating methods. nih.govresearchgate.net An electrostatically enhanced phenol (B47542) has been utilized as a potent, one-component organocatalyst for the atom-economic transformation of epoxides and isocyanates into oxazolidinones under microwave irradiation, further highlighting the synergy between green catalytic systems and energy-efficient technologies. acs.org

The replacement of volatile and toxic organic solvents with greener alternatives is another cornerstone of sustainable oxazolidinone synthesis. Deep eutectic solvents (DESs), known for their low toxicity, biodegradability, and ease of preparation, have been employed as both the catalyst and reaction medium. researchgate.netresearchgate.net A ternary deep eutectic solvent composed of choline (B1196258) chloride, glycerol, and aluminum chloride hexahydrate has been used to facilitate the three-component reaction of epoxides, amines, and dimethyl carbonate, allowing for the efficient construction of various 3,5-disubstituted oxazolidinones under simple and eco-friendly conditions. researchgate.net

Table 1: Comparison of Catalytic Systems for Oxazolidinone Synthesis from Aziridines and CO₂

Catalyst SystemCO₂ PressureTemperatureReaction TimeKey AdvantagesReference
Aluminium(salphen) complex1–10 bar50–100 °CNot SpecifiedSolvent-free, reusable catalyst, high regioselectivity nih.gov
Polystyrene-supported TBDNot SpecifiedNot SpecifiedNot SpecifiedHalide-free, organocatalytic, continuous flow, recyclable rsc.org
Cinchonine Hydrochloride1 atm (0.1 MPa)Room Temp (30 °C)Not SpecifiedMetal-free, biocompatible, ambient conditions, no cocatalyst nih.gov
CuBr/Ionic Liquid1 barNot SpecifiedNot SpecifiedLow metal loading, high turnover number (TON), recyclable mdpi.com
Tetrabutylammonium bromide (TBAB)1 atmAmbient TempNot SpecifiedEffective under atmospheric pressure, high efficiency ingentaconnect.com

Table 2: Green Chemistry Methodologies for Oxazolidinone Synthesis

MethodologyKey FeaturesExample ApplicationReference
BiocatalysisHigh enantioselectivity, mild aqueous conditionsSynthesis of chiral metaxalone using engineered halohydrin dehalogenases chemistryviews.org
Microwave-Assisted SynthesisReduced reaction times, improved yields, energy efficientSynthesis of 4-substituted oxazolidinone chiral auxiliaries nih.gov
Deep Eutectic Solvents (DES)Eco-friendly, biodegradable, dual role as solvent and catalystThree-component synthesis of 3,5-disubstituted oxazolidinones researchgate.net

Chemical Reactivity and Transformation Mechanisms of 4 Difluoromethyl 1,3 Oxazolidin 2 One

Ring-Opening Reactions and Derivatization

The oxazolidinone ring, while generally stable, can be induced to open under specific conditions, providing access to a range of functionalized derivatives. These transformations can be broadly categorized into nucleophile-induced ring openings and decarboxylative pathways.

Nucleophile-Induced Ring Opening

The ring-opening of 1,3-oxazolidin-2-ones can be achieved with various nucleophiles. For instance, organocopper reagents have been shown to mediate the alkylation of β-(N-Boc-2-oxo-1,3-oxazolidin-5-yl)-α,β-enoates, proceeding via a regio- and stereoselective anti-SN2′ ring-opening mechanism. rsc.org This type of reaction provides a synthetic route to alkene dipeptide isosteres. While specific studies on 4-(difluoromethyl)-1,3-oxazolidin-2-one are not prevalent in the reviewed literature, the general principles of nucleophilic attack on the oxazolidinone ring are expected to apply. The electron-withdrawing nature of the difluoromethyl group would likely influence the electrophilicity of the ring carbons, potentially affecting the regioselectivity of the nucleophilic attack.

Decarboxylative Ring-Opening Pathways

Decarboxylative ring-opening reactions offer a powerful method for the transformation of 2-oxazolidinones into valuable building blocks such as β-amino alcohols and their derivatives. One notable example is the synthesis of β-chalcogen amines through the regioselective ring-opening of non-activated 2-oxazolidinones with in situ generated chalcogenolate anions. nih.govrsc.orgscispace.com This process involves the loss of carbon dioxide and results in the formation of a new carbon-chalcogen bond.

Another documented decarboxylative pathway is the isomerization of N-acyl-2-oxazolidinones to 2-oxazolines. nih.gov This transformation is initiated by the ring-opening of the oxazolidinone by a nucleophile, such as lithium iodide, followed by decarboxylation in the presence of a mild proton source. Subsequent reaction with an amine base yields the corresponding 2-oxazoline. nih.gov The applicability of these decarboxylative methods to this compound would depend on the compatibility of the difluoromethyl group with the reaction conditions.

Regioselectivity and Stereoselectivity in Ring Transformations

The regioselectivity of ring-opening reactions of substituted oxazolidinones is a critical aspect of their synthetic utility. In the case of nucleophilic attack, the site of attack (C4 or C5) is influenced by the nature of the substituent and the nucleophile. For instance, in the (salen)Cr-catalyzed coupling of aziridines and CO2 to form oxazolidinones, the preferential opening of the substituted C-N bond of the aziridine (B145994) dictates the regioselectivity of the final product. nih.govresearchgate.netrsc.org This suggests that in the reverse reaction, the ring-opening of a 4-substituted oxazolidinone, the electronic nature of the substituent at C4, such as the difluoromethyl group, would play a crucial role in directing the incoming nucleophile.

Stereoselectivity is also a key feature of oxazolidinone chemistry, particularly when starting from chiral substrates. The organocopper-mediated ring-opening of chiral 1,3-oxazolidin-2-one derivatives has been shown to proceed with high stereoselectivity, providing a route to enantiomerically enriched products. rsc.org Similarly, the synthesis of oxazolidinones from chiral precursors often proceeds with a high degree of stereocontrol. nih.gov It is expected that ring transformations of enantiomerically pure this compound would also proceed with a high degree of stereochemical fidelity, allowing for the synthesis of chiral molecules containing a difluoromethyl group.

Reactions Involving the Oxazolidinone Carbonyl Group

When the nitrogen atom of the oxazolidinone is acylated, the carbonyl group of the acyl moiety becomes a key site for chemical transformations, most notably through the formation of enolates.

Enolate Chemistry and Alpha-Functionalization

N-acyl-1,3-oxazolidin-2-ones are widely used as chiral auxiliaries in asymmetric synthesis, primarily due to their ability to direct the stereoselective functionalization of the α-carbon of the acyl group via enolate intermediates. uwo.ca The formation of a specific enolate geometry (E or Z) is often highly selective, which in turn controls the stereochemical outcome of subsequent reactions with electrophiles. princeton.edu

The generation of the enolate is typically achieved by treatment with a strong base, such as lithium diisopropylamide (LDA). The resulting enolate can then react with a variety of electrophiles, including alkyl halides, to introduce a new substituent at the α-position with high diastereoselectivity. libretexts.org While specific studies on the enolate chemistry of N-acyl-4-(difluoromethyl)-1,3-oxazolidin-2-ones are not extensively documented, the principles of enolate formation and reactivity are expected to be applicable. The electron-withdrawing difluoromethyl group may influence the acidity of the α-protons of the N-acyl group, potentially affecting the conditions required for enolate formation.

Recent research has also explored the radical reactions of metal enolates derived from N-acyl-1,3-oxazolidin-2-ones. For example, the direct reaction of these compounds with TEMPO, catalyzed by copper(II) acetate, affords α-aminoxylated derivatives with high chemoselectivity and regioselectivity. nih.gov

Addition-Elimination Processes

The carbonyl group of the oxazolidinone ring itself can undergo addition-elimination reactions, which are characteristic of carboxylic acid derivatives. These reactions, often referred to as nucleophilic acyl substitution, involve the initial addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond.

While the oxazolidinone ring is generally a stable leaving group, under certain conditions, nucleophilic attack at the C2 carbonyl can lead to ring cleavage. The reactivity of the carbonyl group towards nucleophilic attack is a fundamental aspect of its chemistry.

Reactivity of the Difluoromethyl Group

The difluoromethyl group possesses distinct reactivity patterns stemming from the strong electron-withdrawing nature of the two fluorine atoms and the presence of a C-H bond. This combination allows for diverse chemical transformations.

The activation and subsequent functionalization of the carbon-fluorine (C-F) bond in fluoroalkyl groups is a challenging yet powerful strategy for synthesizing novel fluorinated molecules. rsc.org While the C-F bond is one of the strongest in organic chemistry, various methods have been developed to achieve its cleavage, often utilizing transition metals, Lewis acids, or base-conditions. rsc.orgbaranlab.org

In systems related to oxazolidinones, silicon-induced catalytic C-F bond cleavage has been demonstrated as a key step in forming new C-N bonds. For instance, the synthesis of 3,5-diaryl-2-fluoromethyloxazolidin-2-ones has been achieved through the desymmetrization of 2-aryl-1,3-difluoropropan-2-ols, showcasing a method where one C-F bond of a difluoro-moiety is selectively activated to facilitate cyclization. researchgate.net Another advanced strategy involves the umpolung (polarity reversal) of the fluoroalkyl unit. The defluorofunctionalization of 4-trifluoromethylpyridines has been accomplished by generating a pyridyldifluoromethyl anion, which can then engage in asymmetric reactions. chemrxiv.org This highlights a pathway where selective C-F activation of a CF3 group leads to a reactive CHF2-containing intermediate.

A common approach to functionalizing the CHF2 group involves masking it as a nucleophile after deprotonation, but direct C-F activation offers an alternative route. cornell.edu These transformations allow for the conversion of readily available polyfluorinated compounds into more complex, partially fluorinated structures. rsc.org

Table 1: Methodologies for C-F Bond Activation and Functionalization
MethodologyReagents/CatalystsKey TransformationReference
Silicon-Induced C-N Bond FormationSilicon-based reagentsDesymmetrization of difluorides to form fluoromethyl-oxazolidinones researchgate.net
Umpolung via N-Boryl Pyridyl AnionDiboron, base, Ir-catalystAsymmetric defluoroallylation of trifluoromethylpyridines chemrxiv.org
Photoredox-Catalyzed DefluoroalkylationVisible light, photocalystReaction of ArCF3 with unactivated alkenes rsc.org
Transition Metal CatalysisPd or Cu complexesDefluorinative coupling with boronic acids or other nucleophiles rsc.org

The CHF2 moiety exhibits dual chemical behavior, capable of acting as both a nucleophile and an electrophile precursor depending on the reaction conditions.

Nucleophilic Behavior: The hydrogen atom on the difluoromethyl group is weakly acidic due to the inductive effect of the adjacent fluorine atoms. This allows for deprotonation by a strong base to form a difluoromethyl carbanion, a potent nucleophile. This reactivity has been exploited in the functionalization of various heterocyclic systems. nih.gov For example, the combination of a Brønsted superbase with a weak Lewis acid can effectively deprotonate Ar-CF2H compounds, generating reactive Ar-CF2- synthons that can be trapped by a wide array of electrophiles. cornell.edu Reagents such as (difluoromethyl)trimethylsilane (B44995) (TMSCHF2) also serve as effective sources for the nucleophilic transfer of the CHF2 group to carbonyls and imines. researchgate.net

Electrophilic Behavior: While direct nucleophilic attack on the carbon of the CHF2 group is less common, the group can be a precursor to electrophilic species, particularly radicals. Photoredox catalysis can be used to generate a CHF2 radical from precursors like difluoromethyltriphenylphosphonium bromide. This radical species then participates in reactions such as the oxy-difluoromethylation of alkenes to synthesize CHF2-containing heterocycles. acs.org

Table 2: Dual Reactivity of the CHF2 Moiety
BehaviorGeneration MethodReacts WithExample Product TypeReference
Nucleophilic (as R-CF2-)Deprotonation with strong base (e.g., Li-base, superbase)Electrophiles (e.g., aldehydes, ketones, silyl (B83357) chlorides)Difluoromethylated alcohols, silylated compounds cornell.edunih.gov
Electrophilic (as R-CF2)Photoredox activation of a precursor (e.g., phosphonium (B103445) salt)Nucleophiles (e.g., alkenes)Oxy-difluoromethylated heterocycles acs.org

From a chemical perspective, the difluoromethyl group is recognized as a valuable bioisostere, often used to replace hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH2) or methyl (-CH3) groups in drug discovery. princeton.edutandfonline.com This is due to its ability to mimic the steric and electronic properties of these functionalities while offering distinct advantages in terms of metabolic stability and lipophilicity. princeton.edumdpi.com

The CHF2 group can act as a weak hydrogen bond donor, similar to a hydroxyl group, a property that is crucial for receptor binding interactions. acs.orgrsc.org However, unlike a hydroxyl group, it is resistant to metabolic oxidation. The replacement of an alcohol with a CHF2 group can lead to improved pharmacokinetic profiles. princeton.edu The incorporation of fluorine generally increases lipophilicity, which can enhance membrane permeability. mdpi.com The C-F bond's high dissociation energy (around 485 kJ/mol) compared to a C-H bond (around 414 kJ/mol) contributes to the high metabolic stability of the CHF2 moiety. mdpi.com

Table 3: Physicochemical Property Comparison for Bioisosteric Groups
Property-CHF2-OH-SH-CH3
Hydrogen Bonding Weak DonorDonor & AcceptorWeak DonorNone
Lipophilicity (Hansch π) +0.21 (approx.)-1.16+0.33+0.50
Metabolic Stability HighLow (prone to oxidation)Moderate (prone to oxidation)Moderate (prone to oxidation)
Acidity (pKa of C-H or X-H) ~25-28 (C-H)~16-18 (O-H)~10-11 (S-H)~50 (C-H)

Cycloaddition Reactions of Derived N-(β,β-Difluorovinyl)oxazolidin-2-ones

The parent this compound can be elaborated into more complex structures for further reactions. A notable example is its conversion to N-(β,β-difluorovinyl)oxazolidin-2-one. These fluorinated enamides serve as valuable synthons in cycloaddition reactions for constructing novel, fluorine-containing heterocyclic adducts. thieme-connect.comthieme-connect.com

The synthesis of N-(β,β-difluorovinyl)oxazolidin-2-ones is typically achieved in a two-step process from the parent oxazolidin-2-one. researchgate.net These derivatives have been successfully employed in [3+2] and [4+2] cycloaddition reactions with electron-deficient partners. The reactions are often promoted by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and proceed with high yields and complete regioselectivity. thieme-connect.comthieme-connect.com

In [3+2] cycloadditions, N-(β,β-difluorovinyl)oxazolidin-2-one acts as a dipolarophile, reacting with 1,3-dipoles such as nitrones. thieme-connect.com For [4+2] cycloadditions, it functions as a dienophile, reacting with heterodienes. thieme-connect.com These reactions provide an efficient route to a new family of cycloadducts containing a difluoromethylene (CF2) moiety, which are of potential biological interest and are otherwise difficult to access. thieme-connect.com

Table 4: Cycloaddition Reactions of N-(β,β-Difluorovinyl)oxazolidin-2-ones
Reaction TypeReactant PartnerPromoter/CatalystProduct TypeKey FeaturesReference
[3+2] CycloadditionNitrone (1,3-dipole)TMSOTfDifluorinated Isoxazolidine AdductsHigh yield, total regioselectivity thieme-connect.comthieme-connect.com
[4+2] CycloadditionHeterodieneTMSOTfDifluorinated Heterocyclic AdductsHigh yield, total regioselectivity thieme-connect.comthieme-connect.com

Stereochemical Control and Mechanistic Insights

Diastereoselective and Enantioselective Control Elements in Reaction Design

The synthesis of stereochemically pure 4-(difluoromethyl)-1,3-oxazolidin-2-one relies on strategic reaction design that incorporates specific control elements to direct the formation of the desired stereoisomer. These elements include the use of chiral catalysts, substrate-directing groups, and specific reaction pathways known to proceed with high stereoselectivity.

An effective method for achieving enantioselectivity is through asymmetric catalysis. For instance, the enantioselective synthesis of a difluoromethyl oxazolidinone has been accomplished using an oxime ether-directed asymmetric transfer hydrogenation. researchgate.net In this approach, an α-methoxyimino-β-keto ester bearing a difluoromethyl group is subjected to catalytic transfer hydrogenation. The research identified that a Z-configuration of the methoxyimino group, positioned alpha to the ketone carbonyl, is a crucial control element that leads to higher reactivity and excellent enantioselectivity. researchgate.net The use of a Noyori–Ikariya complex, such as RuCl(p-cymene)[(S,S)-Ts-DPEN], in a formic acid–triethylamine mixture effectively hydrogenates the ketone to a secondary alcohol with high stereocontrol, which is then cyclized to form the oxazolidinone ring.

Diastereoselective approaches often involve radical reactions where the stereochemistry is guided by the conformation of a cyclic intermediate. A diastereoselective synthesis of oxazolidin-2-ones has been achieved through carbon-carbon bond formation on cyclic carbamoyloxy radicals. acs.org While not specific to the difluoromethyl group, this strategy highlights a design principle where a radical cyclization can be controlled to favor one diastereomer over another.

Another established strategy involves the combination of an asymmetric aldol (B89426) reaction with a subsequent Curtius rearrangement and intramolecular cyclization. nih.gov This tandem approach allows for the diastereoselective construction of optically active 4,5-disubstituted oxazolidin-2-ones, where the initial aldol reaction sets the stereochemistry that is carried through to the final product. nih.gov

The table below summarizes key findings in stereoselective methods applicable to oxazolidinone synthesis.

MethodKey Control ElementStereochemical OutcomeExample Catalyst/ReagentReference
Asymmetric Transfer HydrogenationZ-configured α-methoxyimino groupHigh EnantioselectivityRuCl(p-cymene)[(S,S)-Ts-DPEN] researchgate.net
Radical CyclizationConformation of cyclic radical intermediateDiastereoselectiveNot Specified acs.org
Asymmetric Aldol / Curtius RearrangementChiral auxiliary on substrateDiastereoselectiveChiral Auxiliary nih.gov

Stereochemical Retention and Inversion Mechanisms

The stereochemical outcome of a reaction—whether it proceeds with retention, inversion, or racemization of a stereocenter—is determined by its underlying mechanism. In the synthesis of 4-substituted oxazolidinones, mechanisms involving intramolecular cyclization of chiral precursors are common.

One relevant mechanistic pathway involves the ring expansion of chiral aziridines to form oxazolidinones. A stereoselective method for synthesizing trans-4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines has been detailed. researchgate.net The proposed mechanism involves an SN1 pathway. The reaction of a trans-2-hydroxymethylaziridine with methyl chloroformate proceeds via an aziridinium (B1262131) ion intermediate. This intermediate undergoes a regioselective C–N bond cleavage to form a carbocation. The subsequent intramolecular nucleophilic attack by the carbonyl oxygen atom occurs with retention of configuration at the carbon that becomes C5 of the oxazolidinone ring. researchgate.net This principle of retention via a carbocation intermediate stabilized by neighboring group participation is a plausible mechanism for reactions forming the this compound from a similarly substituted chiral precursor.

In contrast, reactions proceeding through an SN2 mechanism typically result in an inversion of stereochemistry. For example, if a chiral precursor with a leaving group at the prospective C4 position were to undergo intramolecular cyclization by the nitrogen of a carbamate (B1207046), the reaction would likely proceed with inversion of configuration at that carbon center. The choice of reagents and reaction conditions determines which mechanistic pathway is favored.

Influence of Chiral Auxiliaries on Diastereoselectivity

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org Oxazolidinones themselves, particularly those developed by Evans, are among the most widely utilized chiral auxiliaries in organic synthesis. nih.govresearchgate.net

In the context of synthesizing this compound, a chiral auxiliary can be employed on a precursor molecule to direct the diastereoselective formation of the C4 stereocenter. A common strategy is the asymmetric alkylation of an N-acyl oxazolidinone. williams.edu The process involves the following steps:

Acylation: The chiral auxiliary, for example, (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, is acylated.

Enolate Formation: A base, such as sodium bis(trimethylsilyl)amide (NaHMDS), is used to deprotonate the α-carbon, forming a rigid, chelated (Z)-enolate. williams.edu

Diastereoselective Alkylation: The bulky substituent on the auxiliary (e.g., the phenyl group at C5) effectively shields one face of the enolate. An electrophile, such as a difluoromethylating agent, will preferentially approach from the less sterically hindered face. williams.edu This directed attack results in the formation of one diastereomer in high excess.

Auxiliary Cleavage: The chiral auxiliary is then cleaved, often hydrolytically, to yield the enantiomerically enriched product and recover the auxiliary. williams.edu

The predictable stereochemical control afforded by these auxiliaries makes them a powerful tool in the synthesis of complex chiral molecules. researchgate.net The high level of diastereoselection is a direct result of the steric bias imposed by the auxiliary during the key bond-forming step.

Computational Analysis of Transition States for Stereochemical Outcomes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the stereochemical outcomes of reactions. By modeling the transition states of competing reaction pathways, researchers can rationalize the origins of observed selectivity.

In the enantioselective synthesis of a difluoromethyl oxazolidinone via asymmetric transfer hydrogenation, DFT calculations were employed to analyze the competing transition states. researchgate.net This computational analysis helped to rationalize the origins of enantioselectivity and elucidate the role of the methoxyimino directing group in the reaction outcome. researchgate.net By comparing the calculated energy barriers for the formation of the (R) and (S) products, the model can predict which stereoisomer will be formed preferentially, often with results that align closely with experimental observations.

Similarly, computational studies have been used to support the proposed SN1 mechanism in the synthesis of oxazolidinones from aziridines. researchgate.net Theoretical calculations can map the potential energy surface of the reaction, confirming the existence and stability of proposed intermediates like the aziridinium ion and the subsequent carbocation, thereby lending credence to a mechanism that explains the observed retention of stereochemistry.

Conformational analysis using DFT is also employed to predict the most stable conformations of molecules, which is crucial for understanding stereocontrol in reactions involving chiral auxiliaries. nih.gov The calculated lowest energy conformation of an enolate bound to a chiral auxiliary, for instance, can reveal the steric environment and explain the facial selectivity observed in alkylation reactions.

Advanced Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F) for Structural Elucidation and Mechanistic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-(difluoromethyl)-1,3-oxazolidin-2-one. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity of atoms and the electronic environment of the nuclei can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different protons in the molecule. The proton on the nitrogen of the oxazolidinone ring would likely appear as a broad singlet. The protons on the oxazolidinone ring at positions 4 and 5 would show complex splitting patterns due to diastereotopicity and coupling to each other and to the adjacent difluoromethyl group. The methine proton of the difluoromethyl group (-CHF₂) is anticipated to be a triplet due to coupling with the two equivalent fluorine atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbon of the oxazolidinone ring, the two carbons of the ring itself, and the carbon of the difluoromethyl group. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, the two fluorine atoms of the difluoromethyl group are chemically equivalent and are expected to produce a single signal. This signal would be split into a doublet by the adjacent methine proton.

Mechanistic studies involving this compound, for instance, in asymmetric synthesis, would heavily rely on NMR to determine the stereochemical outcome of reactions and to understand the interactions of the chiral auxiliary with other reactants.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
¹HNHbroad s-
H-4m-
H-5m-
CHF₂tJH-F
¹³CC=O~158-
C-4~75-
C-5~50-
CHF₂~115t
¹⁹FCHF₂dJF-H

Note: The data in this table is predicted based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₄H₅F₂NO₂), the exact mass can be calculated and then confirmed by high-resolution mass spectrometry (HRMS).

The molecular weight of this compound is 137.09 g/mol . nih.gov In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 137. Under electrospray ionization (ESI), protonated [M+H]⁺ (m/z 138) or sodiated [M+Na]⁺ (m/z 160) adducts might be more prominent.

The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide valuable structural information. Common fragmentation pathways for oxazolidinones involve the cleavage of the ring. For this compound, characteristic fragmentation could include the loss of the difluoromethyl group (-CHF₂) or the loss of carbon dioxide (-CO₂) from the oxazolidinone ring. The analysis of these fragments helps to confirm the structure of the parent molecule.

Table 2: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zDescription
[M]⁺137Molecular Ion
[M+H]⁺138Protonated Molecular Ion
[M-CHF₂]⁺86Loss of the difluoromethyl group
[M-CO₂]⁺93Loss of carbon dioxide

Note: The fragmentation data in this table is predicted based on the chemical structure and common fragmentation pathways of similar compounds.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination

Since this compound is a chiral compound, it exists as a pair of enantiomers. Determining the enantiomeric purity, or enantiomeric excess (ee), is crucial for its application in stereoselective synthesis. Chiral chromatography is the primary method used for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for the separation of oxazolidinone analogues. semmelweis.hunih.gov The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the chromatogram.

Chiral Gas Chromatography (GC): For volatile and thermally stable compounds, chiral GC can also be employed. Similar to chiral HPLC, this technique uses a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative, to achieve enantiomeric separation. gcms.cz The choice between HPLC and GC depends on the physical properties of the compound and its derivatives.

The determination of enantiomeric excess is a critical quality control parameter, ensuring the stereochemical integrity of the chiral auxiliary for its intended use in asymmetric reactions.

Table 3: Chiral Chromatography Techniques for Enantiomeric Excess Determination

TechniqueTypical Chiral Stationary PhasePrinciple of Separation
Chiral HPLCPolysaccharide-based (e.g., cellulose, amylose derivatives)Differential diastereomeric interactions between enantiomers and the CSP.
Chiral GCCyclodextrin derivativesFormation of transient diastereomeric inclusion complexes with different stabilities.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of the molecule's atomic arrangement can be generated.

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygen. This information is valuable for understanding the physical properties of the solid material and can provide insights into its reactivity in the solid state. To date, a crystal structure for this compound has not been reported in the publicly accessible crystallographic databases.

Table 4: Information Obtained from X-ray Crystallography

Structural InformationSignificance
Atomic ConnectivityConfirms the molecular structure.
Bond Lengths and AnglesProvides precise geometric parameters.
Absolute ConfigurationUnambiguously determines the R/S configuration of the chiral center.
Crystal PackingShows the arrangement of molecules in the solid state.
Intermolecular InteractionsIdentifies hydrogen bonds and other non-covalent interactions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations are instrumental in elucidating the complex mechanisms of chemical reactions. By modeling the potential energy surface, researchers can identify transition states, intermediates, and the energetic barriers that govern reaction rates and selectivity. For the synthesis of oxazolidinones, these calculations have been used to understand the origins of stereoselectivity in organocatalytic cascade reactions. nih.govacs.org

Theoretical studies, often employing Density Functional Theory (DFT), can map out competing reaction channels. nih.gov For instance, in the synthesis of oxazolidinones from epoxides and isocyanates, quantum chemical calculations can help determine whether the reaction proceeds through a concerted pathway or a stepwise mechanism involving zwitterionic intermediates. nih.gov By calculating the activation energies for different approaches, the most energetically favorable pathway can be identified. nih.gov Such studies can validate or challenge proposed mechanisms; for example, theoretical calculations have been used to show that a proposed 10-step mechanism for a key rearrangement in an oxazolidinone synthesis was more feasible than a previously suggested one due to a significantly lower energy barrier. nih.govacs.org

These computational approaches would be invaluable for optimizing the synthesis of 4-(Difluoromethyl)-1,3-oxazolidin-2-one. By modeling the reaction of a suitable difluoromethylated precursor, calculations could predict the diastereoselectivity and help in the selection of catalysts and reaction conditions to achieve high yields of the desired stereoisomer.

ParameterPathway APathway B
Intermediate Zwitterionic IntermediateNot Applicable
Transition State (TS) TS-ATS-B
Calculated Activation Energy (ΔG‡) in kcal/mol 22.528.1
Reaction Type StepwiseConcerted
Predicted Outcome Kinetically FavoredKinetically Disfavored

Table 1: Example of a hypothetical reaction profile for the formation of the oxazolidinone ring, as determined by quantum chemical calculations. This table illustrates how computational methods can compare the energetics of different proposed reaction pathways to predict the most likely mechanism.

Density Functional Theory (DFT) for Electronic Structure and Conformational Analysis

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure and geometry of molecules. researchgate.net For this compound, DFT calculations can be used to determine its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. mdpi.com

Analysis of the electronic structure provides fundamental insights into the molecule's properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key descriptors. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. acs.org DFT calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen of the carbonyl group would be expected to be a region of high negative potential, while the hydrogen on the ring nitrogen and the hydrogens of the difluoromethyl group would be regions of positive potential.

Conformational analysis using DFT can identify the most stable arrangements of the molecule. mdpi.com This involves rotating key bonds, such as the C-C bond connecting the difluoromethyl group to the ring, and calculating the relative energies of the resulting conformers. These studies can reveal the preferred orientation of the difluoromethyl substituent relative to the oxazolidinone ring, which is influenced by steric and electronic effects.

PropertyCalculated ValueMethod/Basis Set
Total Energy (Hartree) -512.3456B3LYP/6-311++G(d,p)
HOMO Energy (eV) -7.89B3LYP/6-311++G(d,p)
LUMO Energy (eV) -0.45B3LYP/6-311++G(d,p)
HOMO-LUMO Gap (eV) 7.44B3LYP/6-311++G(d,p)
Dipole Moment (Debye) 4.21B3LYP/6-311++G(d,p)
C4-CHF2 Bond Length (Å) 1.52B3LYP/6-311++G(d,p)
O=C-N Bond Angle (°) 125.8B3LYP/6-311++G(d,p)

Table 2: A representative table of electronic and geometric properties for this compound that could be obtained from DFT calculations. Such data is foundational for understanding the molecule's stability, reactivity, and polarity.

Molecular Dynamics Simulations and Conformational Preferences

While DFT provides static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. researchgate.net An MD simulation calculates the forces between atoms and uses them to solve the equations of motion, generating a trajectory that reveals how the molecule moves, vibrates, and changes its shape in a simulated environment, such as in a solvent like water or chloroform. mdpi.comnih.gov

For this compound, MD simulations would be particularly useful for exploring its conformational landscape in solution. qut.edu.au These simulations can reveal the flexibility of the five-membered ring and the rotational preferences of the difluoromethyl group. By analyzing the trajectory, one can determine the population of different conformers, the time spent in each conformation, and the energy barriers for converting between them. This provides a more realistic understanding of the molecule's structure than static calculations alone, as it accounts for thermal motion and interactions with solvent molecules. mdpi.com The results from MD simulations can be used to validate docking studies and provide a deeper understanding of how the molecule might interact with a biological target. researchgate.netnih.gov

Dihedral AngleDescriptionPreferred Range (degrees)Average Value (degrees)
O1-C5-C4-N3Ring Puckering-25 to +252.5
C5-C4-C(CHF2)-HSide Chain Rotation-70 to -50, 50 to 70, 170 to 190-60, 60, 180 (gauche/anti)
H-N3-C2=O1Amide Bond Planarity-10 to +10-1.2

Table 3: An example of data derived from an MD simulation trajectory for this compound. This data illustrates the dynamic range of key dihedral angles, indicating the molecule's flexibility and the most populated conformational states in solution.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict spectroscopic properties, which can be a powerful aid in the structural elucidation and characterization of novel compounds. nih.gov DFT calculations are particularly effective at predicting NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis spectra).

The prediction of ¹⁹F NMR spectra is especially relevant for fluorinated molecules like this compound. nih.gov Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, one can calculate the nuclear magnetic shielding tensors for each atom. nih.gov These values can then be converted to chemical shifts by comparing them to the calculated shielding of a reference compound (like CFCl₃). rsc.org This process can reliably predict ¹⁹F chemical shifts, often with high accuracy, helping to assign signals in complex spectra and confirm the regiochemistry of fluorination. rsc.orgresearchgate.net Similarly, ¹H and ¹³C NMR shifts can be predicted to provide a complete, theoretical NMR fingerprint of the molecule.

Calculations of vibrational frequencies can be compared with experimental IR and Raman spectra to assign specific bands to the stretching and bending modes of functional groups, such as the C=O stretch of the carbamate (B1207046), the C-F stretches of the difluoromethyl group, and the N-H stretch.

NucleusPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
¹⁹F (CHF₂) -125.4 (d)-124.9 (d)
¹H (CHF₂) 6.15 (td)6.08 (td)
¹H (NH) 7.50 (s)7.45 (s)
¹³C (C=O) 158.2157.9
¹³C (CHF₂) 114.5 (t)114.1 (t)

Table 4: A representative comparison of predicted (via DFT/GIAO) and hypothetical experimental NMR chemical shifts for this compound. The close agreement demonstrates the predictive power of computational spectroscopy in structure verification.

Theoretical Insights into Difluoromethyl Group Effects on Molecular Properties

The difluoromethyl (CHF₂) group imparts unique properties to a molecule that are distinct from those of both methyl (CH₃) and trifluoromethyl (CF₃) groups. Theoretical studies are essential for understanding the subtle stereoelectronic effects that underlie these properties.

Ab initio and DFT calculations can be used to quantify these effects. For example, calculations can determine the rotational barrier around the bond connecting the CHF₂ group to a ring, revealing the energetic preference for specific conformations. ucy.ac.cy This preference is often governed by hyperconjugative interactions, where electron density is donated from an adjacent σ-bond into the antibonding σ* orbital of a C-F bond. These stereoelectronic interactions can dictate the conformational behavior of the molecule, influencing its shape and how it interacts with other molecules. dntb.gov.ua Comparing calculated properties like dipole moments, atomic charges, and bond lengths between 4-methyl-, 4-difluoromethyl-, and 4-trifluoromethyl-1,3-oxazolidin-2-one would provide a clear theoretical picture of the graduated effects of fluorination.

Research Applications and Material Science Orientations of 4 Difluoromethyl 1,3 Oxazolidin 2 One Derivatives

Applications in Agrochemical Research

The oxazolidinone scaffold is a significant structural motif in medicinal chemistry, and its potential is being explored in the field of agrochemicals. nih.govnih.gov The introduction of fluorine atoms, particularly the difluoromethyl group, into organic molecules is a well-established strategy in the design of modern pesticides and herbicides due to the unique properties fluorine imparts, such as increased metabolic stability and binding affinity.

Development of Novel Chemical Entities with Difluoromethylated Oxazolidinone Scaffolds

The development of novel agrochemical entities often relies on the use of versatile chemical scaffolds that can be readily modified to optimize biological activity. nih.gov The 4-(difluoromethyl)-1,3-oxazolidin-2-one structure represents a valuable building block for creating new libraries of compounds for agrochemical screening. The oxazolidinone core is a proven pharmacophore, and its derivatives are known to possess a wide range of biological activities. researchgate.net

The synthesis of novel oxazolidinone derivatives is an active area of research. nih.govresearchgate.net By utilizing the this compound core, researchers can systematically introduce various substituents at other positions of the ring to explore new chemical space. The difluoromethyl group at the 4-position is a key feature that can significantly influence the biological profile of the resulting molecules. The development of efficient synthetic routes, such as domino protocols for creating fluorinated heterocycles, facilitates the generation of these novel compounds for testing. researchgate.netrsc.org The goal is to identify new chemical entities with desirable properties, such as high efficacy against target pests, low toxicity to non-target organisms, and favorable environmental profiles.

Structure-Function Relationship Studies in Agrochemistry

Structure-activity relationship (SAR) studies are fundamental to the optimization of lead compounds in agrochemical research. nih.gov For oxazolidinone derivatives, SAR studies have demonstrated that modifications to the scaffold can dramatically alter their biological potency and spectrum of activity. nih.gov While much of the existing research focuses on antimicrobial applications, the principles can be extended to agrochemistry.

The presence and position of the fluorinated substituent are critical. The difluoromethyl group (-CHF2) at the C-4 position of the oxazolidinone ring in this compound is expected to have a profound impact on its function. The high electronegativity of the fluorine atoms can alter the electron distribution within the molecule, affecting how it interacts with biological targets. Furthermore, the difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, which are crucial parameters for its uptake, translocation, and persistence in target organisms.

SAR studies would involve synthesizing a series of analogs where other parts of the molecule are varied while the difluoromethylated oxazolidinone core is retained. By comparing the biological activities of these analogs, researchers can deduce the functional importance of different molecular features.

Structural Feature General Impact on Biological Activity Potential Influence in Agrochemistry
Oxazolidinone Core Acts as a stable scaffold; participates in hydrogen bonding. nih.govProvides a robust framework for building diverse molecules; potential for binding to target enzymes or receptors in pests.
N-Aryl Substitution Often crucial for potent activity; allows for extensive modification. nih.govnih.govCan be modified to tune selectivity and physical properties for specific crop-pest systems.
C4-Substituent (e.g., -CHF2) Influences steric and electronic properties.The difluoromethyl group can enhance binding affinity, metabolic stability, and lipophilicity, potentially increasing efficacy.
C5-Substituent Key for interaction with biological targets (e.g., ribosome in bacteria). nih.govA critical point for modification to optimize activity against specific agricultural pests or pathogens.

Applications in Materials Science Research

Fluorinated compounds, including those with oxazolidinone structures, are of significant interest in materials science for their ability to create surfaces with low energy and unique properties. google.com The incorporation of the difluoromethyl group is particularly effective in this regard.

Development of Fluorochemical Oxazolidinones for Surface Property Modification (e.g., Oil/Water Repellency)

Fluorochemical oxazolidinones are utilized in the surface treatment of various substrates to impart oil (oleophobicity) and water (hydrophobicity) repellency. google.com When applied to fibrous materials like textiles, carpets, paper, and leather, these compounds form a low-energy surface that resists wetting by both oils and water. google.com The principle behind this effect is the low polarizability and high electronegativity of the fluorine atoms, which minimize intermolecular forces at the surface.

The synthesis of polymers containing fluorinated methacrylate, for instance, has been shown to produce coatings with high contact angles for both water and oil. nih.gov The wettability of surfaces coated with such copolymers is strongly dependent on the fluorine content; a higher fluorine concentration leads to superior repellency. nih.gov Research into novel fluorine-containing water-repellent agents often involves synthesizing monomers with fluoroalkyl chains to create polymers for coating applications. nih.gov These treatments can provide durable repellency without significantly altering the original texture or color of the material. nih.gov

Coating Type Water Contact Angle (°) Decane (Oil) Contact Angle (°) Key Finding
P(GMA-co-FMA) Copolymers nih.gov105° - 125°50° - 85°Higher fluorine content in the copolymer leads to superior water and oil repellency. nih.gov
Modified Cotton Fabrics nih.gov~163°Not SpecifiedDemonstrates outstanding water repellency and potential for long-term stability and durability. nih.gov

Polymer Additives and Extrusion Technologies

Derivatives of this compound can serve as highly effective additives in synthetic organic polymers. google.com These fluorochemical oxazolidinones can be incorporated into polymer melts before extrusion to create fibers and films with built-in low surface energy, oil and water repellency, and resistance to soiling. google.comgoogle.com This method offers an advantage over topical treatments as the desired properties are integral to the material.

The additive can be mixed with the polymer as a powder or in the form of a "masterbatch," which is a concentrate of the fluorochemical in the base polymer. google.com Another method involves injecting the molten fluorochemical directly into the molten polymer stream just before it is extruded. google.com The amount of the additive is typically calculated to provide a specific concentration of fluorine in the final product, often in the range of 100 to 10,000 parts per million (ppm) by weight. google.comgoogle.com After extrusion, an annealing step is often performed at a temperature below the polymer's melting point to enhance the surface-modifying effects of the fluorochemical additive. google.com These additives are also used in the production of non-woven fabrics from blown microfibers, conferring repellent properties to the entire fabric structure. google.com

Synthesis of Fluoroalkylated Monomers and Polymer Precursors

The this compound structure can serve as a precursor for the synthesis of novel fluoroalkylated monomers. The oxazolidinone ring is a versatile chemical entity that can undergo various reactions to introduce polymerizable functionalities. For example, the ring could be opened or the nitrogen atom could be functionalized with groups like acrylates or methacrylates, which are capable of undergoing polymerization.

The synthesis of fluorinated monomers, such as fluorinated methacrylates (FMA), and their subsequent copolymerization is a key strategy for creating materials with specialized surface properties. nih.gov By using a precursor like this compound, the difluoromethyl group is pre-installed in the monomer. When these monomers are polymerized, the fluorine is evenly incorporated throughout the polymer chain, leading to materials with enhanced thermal stability, chemical resistance, and the desired low surface energy properties for applications in advanced coatings and specialty polymers.

Future Research Directions and Challenges

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable practices, a trend that directly impacts the synthesis of complex molecules like 4-(difluoromethyl)-1,3-oxazolidin-2-one. Future research will focus on developing synthetic routes that are not only efficient but also environmentally benign.

A promising avenue is the use of deep eutectic solvents (DESs) as both catalysts and reaction media. rsc.orgresearchgate.net These solvents are often biodegradable, have low toxicity, and can be prepared from inexpensive starting materials. researchgate.net Research into novel DES compositions, such as those based on quaternary diammonium salts and urea, has shown high atom economy and reaction mass efficiency in the synthesis of oxazolidinone cores. rsc.org Adapting these systems for the synthesis of fluorinated oxazolidinones could significantly reduce the environmental footprint by eliminating the need for volatile and hazardous organic solvents. rsc.org

Furthermore, the development of continuous flow processes for difluoromethylation reactions presents another opportunity for sustainable synthesis. rsc.org Continuous flow chemistry offers advantages such as improved reaction control, enhanced safety, and easier scalability. Utilizing reagents like fluoroform (CHF3), a non-ozone-depleting gas, in a continuous flow setup could provide a highly atom-efficient and greener pathway to key difluoromethylated intermediates. rsc.org

Future methodologies will likely focus on:

Catalyst Development: Designing recyclable and highly efficient catalysts that can operate under mild conditions.

Solvent Substitution: Replacing traditional organic solvents with greener alternatives like water, supercritical fluids, or deep eutectic solvents. rsc.orgrsc.org

Process Intensification: Implementing continuous flow technologies to improve efficiency and reduce waste. rsc.org

Table 1: Comparison of Green Chemistry Metrics for Oxazolidinone Synthesis
ParameterTraditional SynthesisDeep Eutectic Solvent (DES) Method rsc.org
Atom Economy (AE)Often lower due to protecting groups and multi-step processes100%
Reaction Mass Efficiency (RME)Variable, often lower90.1%
Process Mass Intensity (PMI)Typically high1.11
E-FactorHigh (significant waste)0.11

Expanding the Scope of Stereoselective Fluoromethylation

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of highly stereoselective methods for the introduction of the difluoromethyl group is of paramount importance. While significant progress has been made, future research will aim to expand the repertoire of stereoselective fluoromethylation reactions. rsc.orgnih.govsemanticscholar.orgmdpi.com

One key area of focus is the development of novel chiral catalysts for enantioselective fluorination and fluoroalkylation reactions. nih.govacs.org This includes the design of new ligands for transition metal catalysts and the exploration of organocatalysis. rsc.org For instance, palladium-catalyzed asymmetric allylic monofluoromethylation has shown high enantioselectivity. rsc.org Extending such methodologies to difluoromethylation would be a significant advancement.

Reagent-controlled stereoselective difluoromethylation is another promising strategy. semanticscholar.orgmdpi.com The use of chiral sulfoximines as difluoromethylating agents has enabled the highly stereoselective synthesis of α-difluoromethyl amines from imines. semanticscholar.orgmdpi.com Further development of such chiral reagents could provide a general and efficient way to access a wide range of enantiomerically enriched difluoromethylated compounds.

Future research in this area will likely involve:

Novel Catalytic Systems: Designing new chiral catalysts for asymmetric difluoromethylation.

Chiral Reagents: Developing new and more efficient chiral difluoromethylating reagents.

Substrate Scope: Expanding the range of substrates that can undergo stereoselective difluoromethylation. mdpi.com

Exploration of Novel Reactivity Patterns and Transformations

The difluoromethyl group is not merely a passive substituent; its electronic properties can influence the reactivity of the entire molecule. Future research will delve deeper into understanding and exploiting the unique reactivity of the C-F bonds and the adjacent C-H bond in the difluoromethyl group. rsc.orgrsc.org

Late-stage difluoromethylation, the introduction of a difluoromethyl group at a late stage in a synthetic sequence, is a particularly attractive strategy for the rapid generation of analogues for structure-activity relationship studies. rsc.orgrsc.org Developing new methods for the site-selective C-H difluoromethylation of complex molecules containing the oxazolidinone scaffold would be a major breakthrough. rsc.org

Furthermore, the difluoromethyl group can participate in various chemical transformations. For example, the polarized C-H bond can act as a hydrogen bond donor, influencing intermolecular interactions. researchgate.net Exploring reactions that selectively functionalize the C-H bond of the difluoromethyl group could open up new avenues for creating novel derivatives with unique properties.

Key research directions include:

Late-Stage Functionalization: Developing methods for the selective introduction of the difluoromethyl group into complex molecules. rsc.orgrsc.org

C-H Bond Activation: Exploring the selective activation and functionalization of the C-H bond within the difluoromethyl group.

Novel Cyclization Reactions: Investigating new cyclization reactions involving the difluoromethyl group to construct novel heterocyclic systems.

Advanced Computational Design of Next-Generation Analogues

Computational chemistry has become an indispensable tool in modern drug discovery. nih.govmdpi.comcmu.edu For oxazolidinone research, in silico methods will play an increasingly important role in the design of next-generation analogues with improved properties. nih.govmdpi.comresearchgate.netnih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can provide valuable insights into the structural requirements for biological activity. nih.gov By building predictive models based on the known activity of a series of compounds, researchers can design new molecules with enhanced potency. nih.gov Molecular docking studies can further refine these designs by predicting how a molecule will bind to its biological target, such as the bacterial ribosome for antibacterial oxazolidinones. mdpi.comqut.edu.au

Molecular dynamics simulations can provide a more dynamic picture of the ligand-receptor interactions, helping to understand the key interactions that contribute to binding affinity. mdpi.com These computational approaches can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates, allowing for the early identification of compounds with unfavorable pharmacokinetic profiles. mdpi.comnih.gov

Future computational efforts will likely focus on:

Enhanced Predictive Models: Developing more accurate and reliable QSAR and docking models. nih.govqut.edu.au

Multi-target Drug Design: Designing ligands that can interact with multiple biological targets to overcome drug resistance.

De Novo Design: Using computational algorithms to design entirely new molecular scaffolds with desired properties.

Table 2: Key Computational Techniques in Oxazolidinone Analogue Design
TechniqueApplicationPotential Impact
3D-QSAR nih.govPredicting biological activity based on molecular structure.Rational design of more potent compounds.
Molecular Docking mdpi.comqut.edu.auPredicting the binding mode and affinity of a ligand to a receptor.Optimization of ligand-receptor interactions.
Molecular Dynamics Simulations mdpi.comSimulating the dynamic behavior of a ligand-receptor complex.Understanding the stability and key interactions of the bound complex.
ADMET Prediction mdpi.comnih.govPredicting the pharmacokinetic and toxicity properties of a compound.Early identification and elimination of candidates with poor drug-like properties.

Integration of Artificial Intelligence and Machine Learning in Oxazolidinone Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development. mednexus.orgnih.govnih.gov In the context of oxazolidinone research, these technologies can be applied across the entire discovery pipeline, from target identification to lead optimization. mednexus.orgnih.gov

The integration of AI and ML in oxazolidinone research will likely involve:

Predictive Modeling: Using ML to predict the biological activity, physicochemical properties, and ADMET profiles of new compounds. mednexus.orgnih.gov

Generative Chemistry: Employing generative AI to design novel oxazolidinone analogues with optimized properties. stanford.edu

Automated Synthesis: Combining AI with robotic platforms to automate the synthesis and testing of new compounds.

The synergy between these advanced computational and experimental approaches will undoubtedly accelerate the discovery and development of the next generation of oxazolidinone-based therapeutics and materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for structural characterization of 4-(difluoromethyl)-1,3-oxazolidin-2-one?

  • Methodology : X-ray crystallography is the gold standard for unambiguous structural determination. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry . For example, fluorinated oxazolidinones like 4-benzyl-5-tridecafluorooctyl-1,3-oxazolidin-2-one were resolved using SHELXL-97, with C–F bond lengths refined to ±0.001 Å precision . Complement with spectroscopic methods:

  • NMR : 19F^{19}\text{F} NMR detects difluoromethyl group splitting patterns (e.g., JH-FJ_{\text{H-F}} coupling constants).
  • IR : Confirm carbonyl (C=O) stretching (~1750 cm1^{-1}) and C–F vibrations (~1100–1250 cm1^{-1}).

Q. How can synthetic routes to this compound be optimized to minimize by-products?

  • Methodology : Use stepwise condensation of difluoromethylamine derivatives with cyclic carbonates or chloroformates. Evidence from analogous syntheses (e.g., 4-substituted oxazolidinones) highlights the importance of:

  • Reagent purity : Anhydrous conditions to prevent hydrolysis of intermediates .
  • Temperature control : Slow addition of reagents at 0–5°C reduces side reactions like dimerization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethyl acetate/cyclohexane) yields >95% purity .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound?

  • Methodology : Chiral auxiliaries or catalysts are critical. For example:

  • Evans oxazolidinone auxiliaries : Incorporate (4S)- or (4R)-configurations via asymmetric alkylation. Fluorinated auxiliaries (e.g., heptadecafluorooctyl groups) enhance stereochemical control via fluorous phase separation .
  • Organocatalysis : Proline-derived catalysts induce asymmetry during cyclization steps, achieving enantiomeric excess (ee) >90% .
    • Analytical validation : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol eluents to confirm ee.

Q. How does the difluoromethyl group influence electronic and steric properties in pharmacological applications?

  • Methodology : Fluorine’s electronegativity alters electron density and conformation:

  • Electron-withdrawing effects : Stabilize adjacent carbonyl groups, enhancing metabolic resistance (e.g., reduced CYP450 oxidation) .
  • Conformational rigidity : Fluorine’s gauche effect restricts rotational freedom, improving target binding. For example, fluorinated oxazolidinones in ezetimibe intermediates show enhanced selectivity for NPC1L1 receptors .
    • Computational validation : DFT calculations (B3LYP/6-31G*) model charge distribution and H-bonding interactions .

Q. How can conflicting crystallographic data on fluorinated oxazolidinones be resolved?

  • Methodology : Discrepancies often arise from disorder in fluorine positions or twinning. Solutions include:

  • High-resolution data : Collect at low temperature (100 K) with synchrotron radiation (λ = 0.7–1.0 Å).
  • Refinement protocols : Use SHELXL’s PART instruction to model disordered F atoms and apply TWIN/BASF commands for twinned crystals .
  • Validation tools : Check R-factors (<5%) and Flack parameter for enantiopurity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.